3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one
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Overview
Description
The compound “3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one” is a chemical compound that contains a cyclohexenone ring with phenyl and 3,5-bis(trifluoromethyl)phenylamino substituents .
Synthesis Analysis
The synthesis of such compounds often involves the use of 3,5-bis(trifluoromethyl)phenylboronic acid or its derivatives . The bromination of 3,5-bis(trifluoromethyl)benzene has been developed as a reliable method to prepare the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard reagent, which could be a precursor in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclohexenone ring substituted with a phenyl group and a 3,5-bis(trifluoromethyl)phenylamino group .Chemical Reactions Analysis
The 3,5-bis(trifluoromethyl)phenyl group is known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states, employing explicit double hydrogen bonding . This property could play a significant role in the chemical reactions involving this compound .Scientific Research Applications
Catalyst in Bioreduction
3,5-Bis(trifluoromethyl)phenyl compounds have been utilized in bioreduction processes. An enzyme from Burkholderia cenocepacia showed excellent stereoselectivity for reducing 3,5-bis(trifluoromethyl) acetophenone, a related compound, which is useful for synthesizing chiral alcohols, crucial in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Synthesis of Poly(ester amide)
3,5-Bis(trifluoromethyl)phenyl derivatives have been used in the synthesis of poly(ester amide) via ring-opening polymerization. These polymers show promise as potential drug delivery vehicles due to their properties, highlighting the importance of such compounds in creating new drugs (Göppert et al., 2022).
Preparation of Heterocyclic Compounds
The preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds involves reacting derivatives like 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with compounds such as amino alcohols and aminophenols (Kitazume & Ishikawa, 1974).
Synthesis of Antimicrobial Compounds
Compounds containing 3,5-bis(trifluoromethyl)phenyl groups have been synthesized and evaluated for antimicrobial properties. They are used in the production of novel compounds with potential medicinal value, demonstrating the significance of these compounds in pharmaceutical research (Vora & Vyas, 2019).
Synthesis of Fluorinated Polyimides
Fluorinated aromatic diamines, including 3,5-bis(trifluoromethyl)phenyl derivatives, are critical in synthesizing fluorinated polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical properties, making them useful in various industrial applications (Yin et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
Mode of Action
These compounds are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations . The exact pathways and their downstream effects would depend on the specific reactions being catalyzed.
Result of Action
Similar compounds have been known to play a very important role in the development of h-bond organocatalysts .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO/c21-19(22,23)14-8-15(20(24,25)26)10-17(9-14)27-16-6-13(7-18(28)11-16)12-4-2-1-3-5-12/h1-5,8-11,13,27H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZMHBWUSAAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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